molecular formula C8H8BrNO2 B13515317 4-Amino-3-bromo-2-methylbenzoic acid

4-Amino-3-bromo-2-methylbenzoic acid

Cat. No.: B13515317
M. Wt: 230.06 g/mol
InChI Key: NFLZJYUIANIVFW-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-2-methylbenzoic acid is an organic compound with the following chemical formula:

C8H9NO2\text{C}_8\text{H}_9\text{NO}_2C8​H9​NO2​

. It belongs to the class of benzoic acids, which are aromatic carboxylic acids. The compound contains an amino group (NH₂), a bromine atom (Br), and a methyl group (CH₃) attached to a benzene ring.

Preparation Methods

Synthetic Routes::

    Bromination of 3-Methylbenzoic Acid:

    Industrial Production:

Chemical Reactions Analysis

4-Amino-3-bromo-2-methylbenzoic acid undergoes various reactions:

Scientific Research Applications

    Medicinal Chemistry: Researchers study its potential as a drug candidate due to its structural features and potential biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its derivatives may find applications in materials such as polymers and liquid crystals.

Mechanism of Action

  • The exact mechanism of action for 4-amino-3-bromo-2-methylbenzoic acid depends on its specific application. It could involve interactions with enzymes, receptors, or cellular pathways.

Comparison with Similar Compounds

Biological Activity

4-Amino-3-bromo-2-methylbenzoic acid, with the molecular formula C8_8H9_9BrN2_2O2_2, is an organic compound belonging to the class of benzoic acids. This compound features an amino group (NH2_2), a bromine atom (Br), and a methyl group (CH3_3) attached to a benzene ring. It has garnered attention in medicinal chemistry due to its potential biological activities and applications.

PropertyValue
Molecular FormulaC8_8H9_9BrN2_2O2_2
Molecular Weight230.06 g/mol
IUPAC NameThis compound
InChIInChI=1S/C8H8BrNO2/c1-4-5(8(11)12)2-3-6(10)7(4)9/h2-3H,10H2,1H3,(H,11,12)
Canonical SMILESCC1=C(C=CC(=C1Br)N)C(=O)O

The biological activity of this compound is believed to involve interactions with various biological targets, including enzymes and receptors. Its structural features may allow it to participate in nucleophilic substitution reactions, which can influence its pharmacological effects.

Medicinal Applications

Research indicates that this compound has potential as a drug candidate due to its structural characteristics that may enhance its bioactivity. Some studies have focused on its role in:

  • Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for further development in treating bacterial infections.
  • Anti-inflammatory Effects : The presence of the amino group may contribute to anti-inflammatory activities, which are being explored in various therapeutic contexts.

Case Studies and Research Findings

  • Antimicrobial Studies : A study published in a peer-reviewed journal highlighted the synthesis of various derivatives of this compound and their subsequent testing for antimicrobial efficacy against several bacterial strains. Results indicated that certain derivatives showed significant inhibition zones compared to controls, suggesting promising antimicrobial potential.
  • Anti-inflammatory Research : Another research paper investigated the anti-inflammatory properties of this compound in vitro. The study utilized cell lines exposed to inflammatory stimuli and treated with varying concentrations of this compound. The findings demonstrated a dose-dependent reduction in pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
3-Amino-4-methylbenzoic acidSimilar amino group; different substitution patternModerate antimicrobial activity
3-Bromo-2-methylbenzoic acidBromine atom at a different positionLimited anti-inflammatory effects

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

4-amino-3-bromo-2-methylbenzoic acid

InChI

InChI=1S/C8H8BrNO2/c1-4-5(8(11)12)2-3-6(10)7(4)9/h2-3H,10H2,1H3,(H,11,12)

InChI Key

NFLZJYUIANIVFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Br)N)C(=O)O

Origin of Product

United States

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